1-[[(2-chlorobenzyl)sulfanyl](methylimino)methyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Chlorobenzyl)sulfanylmethyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride is a chemical compound with a complex structure that includes a pyrazolium core, a chlorobenzyl group, and a sulfanyl-methylimino moiety
Vorbereitungsmethoden
The synthesis of 1-[(2-chlorobenzyl)sulfanylmethyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride typically involves multiple steps, including the formation of the pyrazolium core and the introduction of the chlorobenzyl and sulfanyl-methylimino groups. The synthetic route may involve the following steps:
Formation of the pyrazolium core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step may involve the use of chlorobenzyl chloride and a suitable base to facilitate the nucleophilic substitution reaction.
Addition of the sulfanyl-methylimino group: This can be accomplished by reacting the intermediate with a thiol and a methylating agent under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-[(2-Chlorobenzyl)sulfanylmethyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-[(2-Chlorobenzyl)sulfanylmethyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-[(2-chlorobenzyl)sulfanylmethyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context of its use .
Vergleich Mit ähnlichen Verbindungen
1-[(2-Chlorobenzyl)sulfanylmethyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride can be compared with other similar compounds, such as:
1-(Z)-[(2-Chlorobenzyl)sulfanylmethyl]-3-oxopyrazolidin-1-ium chloride: This compound has a similar structure but may differ in its reactivity and applications.
Other pyrazolium derivatives:
Eigenschaften
Molekularformel |
C12H15Cl2N3OS |
---|---|
Molekulargewicht |
320.2 g/mol |
IUPAC-Name |
(2-chlorophenyl)methyl N-methyl-3-oxopyrazolidin-1-ium-1-carboximidothioate;chloride |
InChI |
InChI=1S/C12H14ClN3OS.ClH/c1-14-12(16-7-6-11(17)15-16)18-8-9-4-2-3-5-10(9)13;/h2-5H,6-8H2,1H3,(H,15,17);1H |
InChI-Schlüssel |
XEWXZIKRXTXXOC-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C([NH+]1CCC(=O)N1)SCC2=CC=CC=C2Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.